molecular formula C6H15N3O B2661233 2-Amino-3-(dimethylamino)-N-methylpropanamide CAS No. 2243176-94-3

2-Amino-3-(dimethylamino)-N-methylpropanamide

Cat. No.: B2661233
CAS No.: 2243176-94-3
M. Wt: 145.206
InChI Key: TVCIHQMJVCURFN-UHFFFAOYSA-N
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Description

2-Amino-3-(dimethylamino)-N-methylpropanamide is a chemical compound of interest in organic and medicinal chemistry research. This propanamide derivative features both primary and tertiary amino functional groups, a structure that is often explored in the development of novel pharmacologically active molecules . Compounds with similar structural motifs, such as amino-propanamide derivatives, are frequently investigated as key intermediates or building blocks in multi-step synthetic routes for more complex molecules . The presence of multiple nitrogen atoms and the amide group makes this compound a potential candidate for research into enzyme inhibition, receptor modulation, and other biochemical interactions . For instance, structurally related compounds have been studied for their potential as modulators of ion channels, such as calcium and sodium channels, which are relevant targets for neurological and cardiovascular conditions . Other research on analogous molecules highlights their utility in the synthesis of enantiomerically enriched phosphonate derivatives, which are valuable in creating compounds that mimic amino acids and can serve as enzyme inhibitors or false substrates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-3-(dimethylamino)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c1-8-6(10)5(7)4-9(2)3/h5H,4,7H2,1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCIHQMJVCURFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(dimethylamino)-N-methylpropanamide typically involves the reaction of appropriate amines with acylating agents. One common method involves the reaction of 3-(dimethylamino)propylamine with methyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane at a temperature range of 0-25°C to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(dimethylamino)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated products.

Scientific Research Applications

2-Amino-3-(dimethylamino)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-3-(dimethylamino)-N-methylpropanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Functional Groups Molecular Weight Key Properties Reference CAS/Evidence
2-Amino-3-(dimethylamino)-N-methylpropanamide Amino, dimethylamino, N-methylamide ~160–170 g/mol* Polar, hydrogen-bonding, moderate toxicity Target Compound
(S)-2-Amino-N,N-dimethylpropanamide Amino, dimethylamide 223.09 g/mol Acute oral toxicity (H302), skin irritation 78608-72-7
2-(Dimethylamino)ethyl methacrylate Methacrylate, dimethylamino ~157 g/mol Lower reactivity vs. benzoate derivatives N/A
Ethyl 4-(dimethylamino)benzoate Ester, dimethylamino ~207 g/mol High reactivity in resin polymerization N/A
2-Amino-3-(dimethylamino)pyrazine Pyrazine, amino, dimethylamino 138.17 g/mol Aromatic, potential photochemical activity 89488-74-4

*Estimated based on analogous structures.

Physicochemical Properties

Table 2: Solubility and Stability

Compound Solubility (Polar Solvents) Stability in Acidic Conditions Key Interactions
Target Compound Moderate Likely stable (amide group) Hydrogen bonding, π-stacking
2-Amino-3-(dimethylamino)pyrazine High (aromatic polarity) Sensitive to strong acids Aromatic π-π interactions
Ethyl 4-(dimethylamino)benzoate High Hydrolyzes in strong acids Dipolar interactions

Biological Activity

2-Amino-3-(dimethylamino)-N-methylpropanamide, also known by its chemical structure and various synonyms, is a compound with significant biological activity. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • CAS Number: 2243176-94-3

This compound interacts with various molecular targets, primarily enzymes and receptors. Its mechanism of action includes:

  • Enzyme Modulation: The compound acts as a ligand that binds to active sites on enzymes, potentially altering their activity and influencing metabolic pathways.
  • Receptor Interaction: It may also interact with specific receptors, modulating their signaling pathways which can lead to physiological changes .

Biological Activities

Research indicates several biological activities associated with this compound:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, although detailed investigations are required to establish efficacy and mechanisms.
  • Analgesic Effects: Similar compounds have shown analgesic properties in animal models, indicating that this compound may exhibit similar effects .
  • Potential in Drug Development: Its unique structural features make it a candidate for developing new therapeutic agents targeting various diseases, including cancer and neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential activity against bacterial strains
AnalgesicDemonstrated pain relief in neuropathic models
Enzyme InhibitionModulates enzyme activity affecting metabolic pathways
Receptor InteractionBinds to specific receptors influencing signaling

Case Study: Analgesic Activity

In a study examining the analgesic properties of related compounds, it was found that certain derivatives exhibited significant pain relief in rat models of neuropathic pain. The study highlighted the importance of the dimethylamino group in enhancing receptor affinity and activity .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameActivity TypePotency Level
2-Amino-3-(dimethylamino)propanoic acidAntimicrobialModerate
N,N-Dimethyl-3-aminopropanamideAnalgesicHigh
3-(Dimethylamino)propylamineEnzyme ModulatorVariable

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